hydroxypyruvic acid
Overview
Description
Hydroxypyruvic acid is an organic compound with the chemical formula HOCH₂C(O)CO₂H. It is a white solid that plays a significant role in various biochemical processes. This compound is the oxidized derivative of lactic acid and is also a degradation product of ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO). Additionally, it is formed through the oxidative deamination of serine .
Mechanism of Action
Hydroxypyruvic acid, also known as 3-Hydroxypyruvic acid or 3-Hydroxy-2-oxopropanoic acid, is an organic compound that plays a significant role in various biochemical contexts .
Target of Action
The primary targets of this compound are Triosephosphate isomerase in Plasmodium falciparum and N-acetylneuraminate lyase in Shigella flexneri . These enzymes play crucial roles in the metabolic processes of these organisms.
Mode of Action
This compound interacts with its targets through a reversible aldol cleavage mechanism. For instance, N-acetylneuraminate lyase catalyzes the reversible aldol cleavage of N-acetylneuraminic acid (sialic acid; Neu5Ac) to form pyruvate and N-acetylmannosamine (ManNAc) via a Schiff base intermediate .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is the oxidized derivative of lactic acid, a degradation product of RuBisCO, and the result of oxidative deamination of serine . It is also involved in the metabolic disorder called the dimethylglycine dehydrogenase deficiency pathway .
Pharmacokinetics
It is known that this compound is a weak basic compound .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical context in which it is involved. For instance, in the context of serine oxidative deamination, this compound serves as an intermediate compound .
Biochemical Analysis
Biochemical Properties
Hydroxypyruvic acid is involved in several biochemical reactions. It is a substrate for enzymes such as serine-pyruvate aminotransferase and glyoxylate reductase/hydroxypyruvate reductase . These enzymes facilitate the conversion of this compound into other metabolites, playing a crucial role in amino acid metabolism. The interactions between this compound and these enzymes are essential for maintaining cellular homeostasis and metabolic flux.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of key metabolic enzymes, thereby influencing the overall metabolic rate of cells . Additionally, it has been observed to impact the expression of genes involved in metabolic pathways, further highlighting its role in cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, this compound binds to the active sites of enzymes such as glyoxylate reductase, modulating their activity . These interactions can lead to changes in gene expression and metabolic flux, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy . Additionally, long-term exposure to this compound can result in adaptive changes in cellular metabolism, highlighting the importance of temporal dynamics in its biochemical effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance metabolic activity and improve cellular function. At high doses, it may exhibit toxic or adverse effects, such as enzyme inhibition and metabolic dysregulation . These threshold effects underscore the importance of dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the metabolism of glycine, serine, and threonine . It serves as a substrate for enzymes such as serine-pyruvate aminotransferase and glyoxylate reductase/hydroxypyruvate reductase, facilitating the conversion of amino acids into other metabolites. These interactions are crucial for maintaining metabolic flux and ensuring the proper functioning of cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation . The distribution of this compound within cells is essential for its biochemical activity and overall cellular function.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. It is primarily found in the cytoplasm, where it interacts with various enzymes and metabolic pathways . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxypyruvic acid can be synthesized through several methods. One common approach involves the oxidation of lactic acid using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions. Another method includes the oxidative deamination of serine, where serine is converted to this compound in the presence of specific enzymes .
Industrial Production Methods: In industrial settings, this compound is often produced through biotechnological processes involving microbial fermentation. Specific strains of bacteria or yeast are engineered to produce this compound from simple sugars or other precursors. This method is preferred due to its efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions: Hydroxypyruvic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be further oxidized to oxalic acid using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to glyceric acid using reducing agents such as sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Major Products Formed:
Oxidation: Oxalic acid
Reduction: Glyceric acid
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Hydroxypyruvic acid has numerous applications in scientific research across various fields:
Chemistry:
- Used as a precursor in the synthesis of other organic compounds.
- Serves as a model compound in studies of oxidation and reduction reactions .
Biology:
- Plays a role in metabolic pathways, particularly in the metabolism of amino acids like serine and glycine.
- Used in studies of enzyme kinetics and metabolic regulation .
Medicine:
- Investigated for its potential role in metabolic disorders and diseases related to amino acid metabolism.
- Used in research on oxidative stress and its impact on cellular functions .
Industry:
- Employed in the production of biodegradable polymers and other environmentally friendly materials.
- Used in the synthesis of specialty chemicals and pharmaceuticals .
Comparison with Similar Compounds
Hydroxypyruvic acid can be compared with other similar compounds such as pyruvic acid, lactic acid, and glyceric acid:
Pyruvic Acid: Both are alpha-keto acids, but this compound has an additional hydroxyl group, making it more reactive in certain biochemical reactions.
Lactic Acid: this compound is the oxidized form of lactic acid, and they share similar metabolic pathways.
Glyceric Acid: this compound can be reduced to glyceric acid, highlighting its role as an intermediate in various metabolic processes.
These comparisons underscore the unique properties and reactivity of this compound, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
3-hydroxy-2-oxopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O4/c4-1-2(5)3(6)7/h4H,1H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDDCCUIIUWNGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40149588 | |
Record name | Hydroxypyruvic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40149588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, white crystalline powder | |
Record name | Hydroxypyruvic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001352 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 3-Hydroxy-2-oxopropionic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/456/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in water at 50 g/l at 20�C and white petrolatum at <100 g/kg at 20�C | |
Record name | 3-Hydroxy-2-oxopropionic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/456/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1113-60-6 | |
Record name | Hydroxypyruvic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1113-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxypyruvic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113606 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxypyruvic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02951 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Hydroxypyruvic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40149588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | beta -Hydroxypyruvic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROXYPYRUVIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/934B2KHY0S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Hydroxypyruvic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001352 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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